molecular formula C19H23ClN2O4S B2392184 Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate CAS No. 312278-79-8

Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate

Cat. No.: B2392184
CAS No.: 312278-79-8
M. Wt: 410.91
InChI Key: LWSSHVLRHFRXIX-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate (CAS: 312278-79-8) is a heterocyclic organic compound classified under intermediates, heterocycles, and amines . Its structure features a 4,5-dihydro-1-benzothiophene core with multiple substituents:

  • 7-chloro: A chlorine atom at position 5.
  • 6-formyl: A reactive aldehyde group at position 4.
  • 2-[(piperidin-1-ylacetyl)amino]: A piperidine-containing acetylated amine at position 2.
  • Ethyl ester: A carboxylate ester at position 3.

This compound serves as a versatile intermediate in synthetic chemistry due to its reactive aldehyde and amide functional groups, which allow for further derivatization.

Properties

IUPAC Name

ethyl 7-chloro-6-formyl-2-[(2-piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-2-26-19(25)15-13-7-6-12(11-23)16(20)17(13)27-18(15)21-14(24)10-22-8-4-3-5-9-22/h11H,2-10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSSHVLRHFRXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=O)NC(=O)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Chloro and Formyl Groups: The chloro substituent can be introduced via a halogenation reaction, while the formyl group can be added through a formylation reaction using reagents such as Vilsmeier-Haack reagent.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through an amide coupling reaction, where piperidine is reacted with an acyl chloride derivative of the benzothiophene core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Carboxylic acid derivative

    Reduction: Alcohol derivative

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring and other functional groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Comparative Properties of Target and Similar Compound

Property Target Compound (CAS 312278-79-8) Similar Compound (CAS 355805-00-4)
Molecular Formula C₁₈H₂₃ClN₂O₄S C₁₈H₂₁ClN₄O₅S
Molar Mass (g/mol) ~400.52 440.9
Key Substituents 7-Cl, 6-CHO, piperidinylacetyl amino 4-Cl-3-NO₂-5-methyl-pyrazolyl acetyl amino, 6-methyl
Ring Saturation 4,5-dihydro benzothiophene (partial saturation) 4,5,6,7-tetrahydro benzothiophene (full saturation of four positions)
Functional Groups Aldehyde (CHO), ester (COOEt), secondary amine (amide), piperidine Nitro (NO₂), ester (COOEt), tertiary amine (pyrazole), methyl (CH₃)
Reactivity Aldehyde: prone to oxidation/condensation; amide: hydrolysis-resistant Nitro: reducible to amine; methyl: enhances lipophilicity
Potential Applications Intermediate for further aldehyde-based derivatization (e.g., Schiff bases) Intermediate for nitro-to-amine reduction; enhanced stability due to tetrahydro core

Key Differences and Implications

Substituent Chemistry :

  • The formyl group in the target compound enables reactions like condensations or nucleophilic additions, making it valuable for synthesizing Schiff bases or heterocyclic extensions .
  • The nitro group in the similar compound is a precursor for amine synthesis via reduction, a critical step in pharmaceutical manufacturing .

Ring Saturation :

  • The 4,5-dihydro core in the target compound introduces partial rigidity, while the 4,5,6,7-tetrahydro structure in the similar compound enhances conformational flexibility and stability.

Electronic Effects :

  • The piperidine group in the target compound (basic, flexible) contrasts with the pyrazole in the similar compound (aromatic, electron-deficient due to nitro), influencing hydrogen-bonding capacity and target interactions.

Research Findings and Implications

While direct pharmacological data are absent in the provided evidence, structural insights suggest divergent applications:

  • The target compound is ideal for synthesizing derivatives via its aldehyde group, such as hydrazones or thiosemicarbazones, which are explored in medicinal chemistry for metal chelation or enzyme inhibition .
  • The similar compound ’s nitro group and tetrahydro core make it a candidate for prodrug development or stability-focused intermediates .

Both compounds exemplify the importance of substituent engineering in tuning reactivity and biological relevance. Further studies comparing their pharmacokinetic profiles or synthetic yields would enhance their utility in industrial applications.

Q & A

Q. Table 1: Example Substituent Impact on Activity

Substituent PositionGroupBiological Activity (IC₅₀, nM)Key Finding
7-ClChloro12.3 ± 1.2High potency
7-OCH₃Methoxy45.6 ± 3.8Reduced activity
PiperidinylMorpholine28.9 ± 2.1Moderate loss

Basic: What analytical techniques ensure purity and structural integrity?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
  • Elemental analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA) : Confirm thermal stability and absence of solvent residues.

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to protein active sites.
  • MD simulations : GROMACS or AMBER simulate dynamic interactions over 100+ ns trajectories.
  • Free-energy calculations : MM-PBSA or FEP quantify binding affinities .

Advanced: How should researchers address stability issues during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ester group.
  • Light protection : Amber vials avoid photodegradation of the formyl and thiophene moieties.
  • Stability assays : Periodic HPLC checks (every 3 months) monitor degradation .

Advanced: How to reconcile contradictions between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation (LC-MS/MS).
  • Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation .
  • Species-specific assays : Test in humanized mouse models to bridge translational gaps.

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